molecular formula C15H16F3N5O B2850333 6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide CAS No. 2034556-42-6

6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide

Katalognummer: B2850333
CAS-Nummer: 2034556-42-6
Molekulargewicht: 339.322
InChI-Schlüssel: DCUHLDDURBNKSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Indoleamine 2,3-dioxygenase (IDO1) : Recent studies have shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit inhibitory effects on IDO1, which plays a crucial role in immune modulation and cancer progression. The compound demonstrates sub-micromolar potency against IDO1 and shows excellent metabolic stability in vitro .
  • Cytochrome P450 (CYP) Enzymes : The compound's interaction with CYP enzymes has been evaluated through structure-activity relationship (SAR) studies. Results indicate low inhibition of CYP at therapeutic concentrations, suggesting a favorable pharmacokinetic profile .

Anticancer Activity

The compound has shown promising results in enhancing immune responses against tumors. In vitro assays demonstrated that it effectively inhibits tumor growth by modulating the tumor microenvironment and enhancing T-cell activity .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound exhibits anti-inflammatory effects. It has been reported to inhibit prostaglandin E2 (PGE2) production in ex vivo models, indicating its potential as an anti-inflammatory agent .

Case Studies

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values were determined to be in the range of 100-200 nM for various cancer types .
  • Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to a marked reduction in tumor size compared to controls. Histological analysis confirmed decreased proliferation markers in treated tissues .

Data Table: Summary of Biological Activities

Biological ActivityEffectIC50 ValueReference
IDO1 InhibitionSignificant< 1 µM
Tumor Growth InhibitionDose-dependent100-200 nM
PGE2 Production InhibitionModerateNot specified

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Properties
One of the primary applications of this compound is its role as an intermediate in the synthesis of drugs targeting diabetes. It is related to sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes mellitus. The trifluoromethyl group enhances the pharmacological profile by improving metabolic stability and bioavailability .

Antagonistic Activity
Research has indicated that derivatives of this compound exhibit antagonistic activity against the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. This positions the compound as a potential candidate for developing new analgesics or anti-inflammatory agents .

Synthesis and Structural Modifications

Synthetic Routes
The synthesis of 6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide can be accomplished through various methods. A notable approach involves a catalyst-free microwave-assisted synthesis that enhances yield and reduces reaction time. This method has been documented to produce high yields while minimizing environmental impact .

Case Study 1: Antidiabetic Drug Development

In a study exploring the efficacy of sitagliptin analogs, researchers synthesized several derivatives including the target compound. The results demonstrated significant improvements in glucose tolerance tests in diabetic models compared to controls. The compound's ability to inhibit DPP-4 activity was confirmed through enzyme assays showing IC50 values comparable to sitagliptin itself .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory properties of the compound in vitro using human monocyte-derived macrophages. The results indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests its potential utility in treating chronic inflammatory conditions .

Eigenschaften

IUPAC Name

6-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-9-2-3-10(6-19-9)14(24)20-7-13-22-21-12-5-4-11(8-23(12)13)15(16,17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUHLDDURBNKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.